4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-

Fragrance chemistry Structure-odor relationships Olfactory threshold determination

4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- (CAS 224031-71-4), commercially known as Spirogalbanone™, is a synthetic spirocyclic ketone fragrance ingredient (C₁₅H₂₂O, MW 218.34 g/mol). It is one of two double-bond positional isomers that constitute the commercial product Spirogalbanone, the other being 1-spiro[4.5]dec-7-en-7-yl-4-penten-1-one (CAS 224031-70-3), with the latter isomer reported as the more powerful odorant and the two typically present in a weight ratio of approximately 40:60 (dec-6-en-7-yl : dec-7-en-7-yl).

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 224031-71-4
Cat. No. B12662161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-
CAS224031-71-4
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESC=CCCC(=O)C1=CC2(CCCC2)CCC1
InChIInChI=1S/C15H22O/c1-2-3-8-14(16)13-7-6-11-15(12-13)9-4-5-10-15/h2,12H,1,3-11H2
InChIKeyCFSRLACKBAWQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- (CAS 224031-71-4): Core Identity of Spirogalbanone for Procurement


4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- (CAS 224031-71-4), commercially known as Spirogalbanone™, is a synthetic spirocyclic ketone fragrance ingredient (C₁₅H₂₂O, MW 218.34 g/mol) [1][2]. It is one of two double-bond positional isomers that constitute the commercial product Spirogalbanone, the other being 1-spiro[4.5]dec-7-en-7-yl-4-penten-1-one (CAS 224031-70-3), with the latter isomer reported as the more powerful odorant and the two typically present in a weight ratio of approximately 40:60 (dec-6-en-7-yl : dec-7-en-7-yl) [3]. The compound delivers a green, galbanum, fruity-pineapple olfactive profile with demonstrated substantivity and broad pH stability, positioning it as a high-tenacity green note for fine fragrance and functional product formulations [1][4].

Why Generic Galbanum Molecules Cannot Replace 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- in Long-Lasting Formulations


Although several synthetic galbanum-type odorants share overlapping green-fruity olfactive profiles—including Allyl Amyl Glycolate, Dynascone (Galbascone), Pharaone, Galbaniff, and neobutenone—Spirogalbanone differentiates itself through a combination of quantifiably lower vapor pressure, prolonged substantivity, and broad pH stability that collectively prevent simple one-to-one substitution [1]. In fragrance development, substituting Spirogalbanone with a shorter-lived galbanum molecule results in a loss of the green note during the heart-to-base transition, requiring compensatory reformulation with fixatives or higher doses of alternative materials . The spiro[4.5]decene scaffold confers a molecular architecture that cannot be replicated by acyclic or monocyclic galbanum odorants; the sila-analogue study by Dörrich et al. (2014) demonstrated that even a single carbon-to-silicon substitution in the spiro framework reduces odor potency by a factor of ~165, underscoring the structure-specific nature of the olfactory performance [2].

Quantitative Differential Evidence for 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- (Spirogalbanone) vs. In-Class Comparators


Odor Detection Threshold: α-Spirogalbanone (2a) vs. Sila-Analogue (2b) — 165-Fold Potency Advantage of the Carbon Parent

In a direct head-to-head study, Dörrich et al. (2014) synthesized and olfactorily characterized the C/Si pair α-spirogalbanone (2a, the carbon parent corresponding to spirogalbanone) and its silicon analogue sila-α-spirogalbanone (2b). The odor detection threshold of α-spirogalbanone (2a) was determined as 0.023 ng L⁻¹ air, compared to 3.8 ng L⁻¹ air for the sila-analogue (2b), representing a 165-fold lower (more potent) threshold for the carbon compound [1]. By comparison, nor-α-galbanone (3a) exhibited an even lower threshold of 0.0087 ng L⁻¹ air, while the silicon compound 2b was the weakest of the series. This demonstrates that the carbon-based spiro[4.5]decene scaffold is essential for high olfactory potency; silicon substitution drastically attenuates performance [1].

Fragrance chemistry Structure-odor relationships Olfactory threshold determination

Scent Strip Substantivity: Spirogalbanone (~2 Weeks) vs. Five Classical Galbanum Molecules (2–3 Days) — 5- to 7-Fold Longevity Advantage

According to perfumery expert Arcadi Boix Camps (2009), as cited by multiple vendor technical sources, Spirogalbanone exhibits substantivity of approximately two weeks on a smelling strip, whereas five structurally distinct galbanum-type odorants—Allyl Amyl Glycolate, Dynascone (Galbascone), Pharaone, Galbaniff, and neobutenone—each last only two to three days under identical conditions [1]. This represents an approximately 5- to 7-fold extension of perceptible duration. Boix Camps characterized this as 'a supreme characteristic, a radical difference' and further noted that Spirogalbanone 'imparts an important synergistic effect' on co-formulated materials, functioning as a fixative for shorter-lived green notes . Galbanum absolute and resinoid were also described as less clean and less diffusive by comparison .

Fragrance substantivity Perfumery performance Fixative efficacy

Tenacity on Blotter: Spirogalbanone (1 Week) vs. Pharaone (4 Days) — Manufacturer Head-to-Head Performance Data

Givaudan's own performance rating system provides a direct comparison between two of its green galbanum-type ingredients. Spirogalbanone™ Pure exhibits a tenacity on blotter of 1 week, whereas Pharaone™ 10%/DPG—a commonly co-formulated green note—registers a tenacity on blotter of 4 days [1][2]. This represents a 75% longer blotter life for Spirogalbanone. Both materials receive the maximum ★★★★★ (good) rating for burning effectiveness, substantivity damp, and substantivity dry; however, the absolute tenacity difference positions Spirogalbanone further into the heart-to-base transition [1][2]. The recommended use level for Spirogalbanone is traces to 0.5% in the fragrance concentrate, compared to 0.1%–2.5% for Pharaone 10%/DPG, reflecting Spirogalbanone's higher per-unit olfactory impact [1][2].

Fragrance tenacity Blotter evaluation Givaudan performance rating

pH Stability Profile: Broad-Range Robustness (★★★★★ Across pH 2–10.5) Supports Multi-Format Formulation Without Performance Loss

Givaudan's stability testing rates Spirogalbanone™ Pure as ★★★★★ (good, the highest rating) across the following product-relevant pH conditions: acid cleaner (pH 2), fabric conditioner (pH 3), antiperspirant (pH 3.5), shampoo (pH 6), all-purpose cleaner (pH 9), fabric detergent liquid (pH 9), soap (pH 10), and powder detergent (pH 10.5) [1]. The only condition where performance declines is liquid bleach (pH 11), rated ★★ (poor/medium) [1]. This broad pH tolerance profile is documented with quantitative stability ratings in the manufacturer's technical datasheet and is consistent with the compound's chemical structure as a spirocyclic ketone lacking hydrolytically labile ester or acetal functionalities [2]. While comparative stability data for all in-class galbanum molecules across identical pH conditions are not publicly available in a single study, individual vendor datasheets for Dynascone and Allyl Amyl Glycolate indicate more limited pH stability ranges [1].

Fragrance stability Functional product formulation pH compatibility

Vapor Pressure Differential: Spirogalbanone (0.0044 hPa) vs. Pharaone (0.0241 hPa) — 5.5-Fold Lower Volatility Underpins Extended Substantivity

The physicochemical basis for Spirogalbanone's extended substantivity is reflected in its vapor pressure. Givaudan reports Spirogalbanone™ Pure vapor pressure as 0.0044 hPa (approximately 0.0033 mmHg), while Pharaone™ 10%/DPG—a frequently co-used green note—has a vapor pressure of 0.0241 hPa [1][2]. This represents a 5.5-fold lower vapor pressure for Spirogalbanone. An independently estimated value of 0.000153 mmHg at 25°C (approximately 0.00020 hPa) appears in The Good Scents Company database, suggesting even lower volatility [3]. The RIFM safety assessment reports a vapor pressure of 0.000642 mmHg at 20°C (EPI Suite v4.0 estimated) [4]. Combined with a Log Pow of 5.2 [1] and a boiling point of 296°C [1], these data quantitatively rationalize why Spirogalbanone persists on blotter and in product matrices significantly longer than higher-vapor-pressure galbanum alternatives. Dörrich et al. (2014) further noted that higher molecular mass silicon analogues were 'less volatile and thus more substantive in functional applications,' establishing the inverse vapor pressure–substantivity relationship for this compound class [5].

Vapor pressure Fragrance evaporation kinetics Physicochemical substantivity mechanism

Optimal Procurement and Application Scenarios for 4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl- Based on Quantitative Differentiation Evidence


Long-Lasting Fine Fragrance: Green Heart-to-Base Bridge Without Additional Fixatives

In fine fragrance compositions requiring a green galbanum character that persists from the heart through the early base note phase—such as modern green-floral, fougère, or aromatic-aquatic structures—Spirogalbanone's two-week substantivity on the smelling strip and 1-week blotter tenacity [1] eliminate the need for supplementary green fixatives. The 5.5-fold lower vapor pressure compared to Pharaone (0.0044 vs. 0.0241 hPa) [1][2] ensures that the green note does not evaporate with the top notes. At a recommended use level of traces to 0.5% in the fragrance concentrate [1], Spirogalbanone delivers the linear green effect described by Givaudan when paired with Pharaone or Stemone, with Spirogalbanone anchoring the baseward extension [1].

Functional Products Across Extreme pH: Single Green Ingredient for Diversified Product Lines

For manufacturers of functional consumer products spanning acidic to alkaline formulations—including fabric detergents (pH 9–10.5), all-purpose cleaners (pH 9), soaps (pH 10), shampoos (pH 6), acid cleaners (pH 2), and antiperspirants (pH 3.5)—Spirogalbanone's documented ★★★★★ (highest) stability rating across eight of nine tested product bases [1] enables procurement of a single green fragrance ingredient for the entire portfolio. This contrasts with galbanum ester-based alternatives that may hydrolyze under alkaline conditions. The only application requiring caution is liquid bleach (pH 11, ★★ rating) [1]. The combined worldwide volume of use for spirogalbanone isomers is 10–100 metric tons per year [3], confirming industrial-scale availability.

Sustainable Fragrance Design: Renewable Carbon Feedstock with Documented Environmental Profile

Spirogalbanone's synthesis is reported to utilize renewable terpene feedstocks derived from pine forestry by-products [4], with Givaudan documenting ≤50% renewable carbon content [1]. The RIFM safety assessment has cleared the material across seven human health endpoints plus environmental endpoints using target data, read-across, and/or Threshold of Toxicological Concern (TTC) approaches [3]. The 95th percentile concentration in fine fragrances is 0.011%, with total systemic exposure of 0.00032 mg/kg/day [3]. For procurement targeting sustainability criteria, this combination of bio-based carbon sourcing and completed safety assessment provides documentation superior to many legacy galbanum materials lacking contemporary environmental and toxicological profiles.

Replacement of Galbanum Absolute: Cleaner, More Diffusive Synthetic Alternative

Arcadi Boix Camps specifically compared Spirogalbanone to galbanum absolute and resinoid, describing it as 'very clean and extremely diffusive' by comparison . This positions Spirogalbanone as a synthetic replacement for natural galbanum materials in formulations where the resinous, balsamic heaviness of the natural products is undesirable, or where batch-to-batch consistency and freedom from botanical allergens are required. The IFRA standard permits Spirogalbanone usage up to 0.5% in fragrance concentrates [1], and the material is supplied as a pale yellow liquid with a boiling point of 296°C [1], facilitating standard compounding and storage procedures.

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